Superior In Vivo Tumor Growth Inhibition vs. Selenomethionine and Selenite in Human Prostate Cancer Xenografts
In a head-to-head comparison in DU145 human prostate cancer xenografts, MSA (methylseleninic acid) administered at 3 mg Se/kg/day significantly inhibited tumor growth, suppressing final tumor weight by 46% relative to control (P = 0.025). In the same experiment, equivalent doses of selenite and selenomethionine did not achieve statistically significant inhibition, with final tumor weights at 80% (P = 0.286) and 85% (P = 0.322) of control, respectively [1]. In a PC-3 xenograft model, only MSA was growth inhibitory at 3 mg/kg [1]. Importantly, MSA achieved this superior anti-tumor efficacy without the genotoxic DNA single-strand breaks induced by selenite [1].
| Evidence Dimension | In vivo tumor growth inhibition (DU145 xenograft, final tumor weight vs. control) |
|---|---|
| Target Compound Data | MSA (3 mg Se/kg): 46% suppression, P=0.025 |
| Comparator Or Baseline | Selenite (3 mg Se/kg): 20% reduction (80% of control), P=0.286; Selenomethionine (3 mg Se/kg): 15% reduction (85% of control), P=0.322 |
| Quantified Difference | MSA inhibited tumor growth by at least an additional 26 percentage points over selenite, and 31 percentage points over selenomethionine at the same dose, with only MSA achieving statistical significance. |
| Conditions | Athymic nude mice; DU145 and PC-3 human prostate cancer xenografts; daily single oral dose; 49-day study duration. |
Why This Matters
For oncology researchers selecting a selenium compound for in vivo efficacy studies, MSA provides statistically significant tumor suppression at doses where common alternatives fail, directly impacting study outcome reliability.
- [1] Li, G.X., Lee, H.J., Wang, Z., Hu, H., Liao, J.D., Watts, J.C., Combs, G.F. Jr., Lu, J. (2008). Superior in vivo inhibitory efficacy of methylseleninic acid against human prostate cancer over selenomethionine or selenite. Carcinogenesis, 29(5), 1005-1012. DOI: 10.1093/carcin/bgn007. View Source
